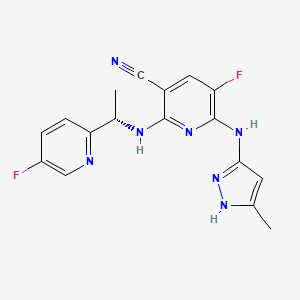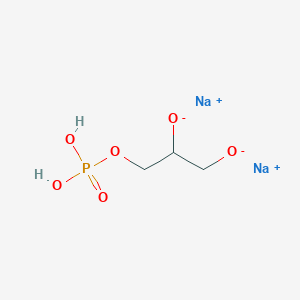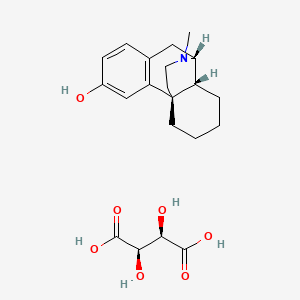
N-Cyclopentyl-N-methyl-4-(3-ureidophenyl)-1H-imidazole-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compound 1 [WO2014017936] is a synthetic organic compound classified as a urea derivative. It is known for its potential use as an enzyme inhibitor, particularly targeting fatty acid amide hydrolase (FAAH). This compound has shown promise in the treatment and prevention of various disorders, including metabolic disorders, neurodegenerative diseases, and inflammatory conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of compound 1 [WO2014017936] involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The general synthetic route includes:
Formation of the core structure: This involves the reaction of an appropriate amine with an isocyanate to form the urea core.
Functional group modifications:
Industrial Production Methods: Industrial production of compound 1 [WO2014017936] follows similar synthetic routes but is optimized for large-scale production. This includes:
Optimization of reaction conditions: Temperature, pressure, and solvent systems are optimized to maximize yield and purity.
Use of continuous flow reactors: These reactors allow for better control over reaction conditions and scalability.
Purification techniques: Techniques such as crystallization, distillation, and chromatography are employed to ensure high purity of the final product
Análisis De Reacciones Químicas
Types of Reactions: Compound 1 [WO2014017936] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups .
Aplicaciones Científicas De Investigación
Compound 1 [WO2014017936] has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying enzyme inhibition and reaction mechanisms.
Biology: The compound is employed in biological studies to investigate its effects on cellular processes and enzyme activity.
Medicine: It has potential therapeutic applications in treating metabolic disorders, neurodegenerative diseases, and inflammatory conditions.
Industry: The compound is used in the development of pharmaceuticals and as a reference standard in analytical chemistry
Mecanismo De Acción
The mechanism of action of compound 1 [WO2014017936] involves the inhibition of fatty acid amide hydrolase (FAAH). This enzyme is responsible for the hydrolysis of fatty acid amides, which play a role in various physiological processes. By inhibiting FAAH, compound 1 [WO2014017936] increases the levels of fatty acid amides, leading to various therapeutic effects. The molecular targets and pathways involved include the endocannabinoid system and related signaling pathways .
Similar Compounds:
BIA 10-2474: Another FAAH inhibitor with a similar structure and mechanism of action.
URB597: A well-known FAAH inhibitor used in various research studies.
PF-04457845: A potent and selective FAAH inhibitor with therapeutic potential.
Comparison: Compound 1 [WO2014017936] is unique due to its specific structural features and the range of disorders it can potentially treat. Compared to similar compounds, it may offer advantages in terms of selectivity, potency, and therapeutic applications .
Propiedades
Fórmula molecular |
C17H21N5O2 |
|---|---|
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
4-[3-(carbamoylamino)phenyl]-N-cyclopentyl-N-methylimidazole-1-carboxamide |
InChI |
InChI=1S/C17H21N5O2/c1-21(14-7-2-3-8-14)17(24)22-10-15(19-11-22)12-5-4-6-13(9-12)20-16(18)23/h4-6,9-11,14H,2-3,7-8H2,1H3,(H3,18,20,23) |
Clave InChI |
SXKWDPMBWTZYCA-UHFFFAOYSA-N |
SMILES canónico |
CN(C1CCCC1)C(=O)N2C=C(N=C2)C3=CC(=CC=C3)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R)-2-(2,4-difluorophenyl)-2-[(2R,5R)-5-(2,3-dihydro-1H-inden-2-yl)-2-(2-methylpropyl)-3,6-dioxopiperazin-1-yl]-N-propan-2-ylacetamide](/img/structure/B10774146.png)

amino}propoxy)(hydroxy)phosphoryl]oxy}phosphonic acid](/img/structure/B10774172.png)
![tetrasodium;[2-[[3-[[3-[[3-[[5-[[2,4-bis[[hydroxy(oxido)phosphoryl]methyl]phenyl]carbamoyl]-2-methylphenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]-4-methylbenzoyl]amino]-5-[[hydroxy(oxido)phosphoryl]methyl]phenyl]methyl-hydroxyphosphinate](/img/structure/B10774178.png)
![[3-[[2-[1-[(4-ethoxy-2,6-difluorophenyl)methyl]-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]-4-(pyridin-4-ylamino)pyrimidin-5-yl]oxymethyl]oxetan-3-yl]methanol](/img/structure/B10774189.png)
![3-Methyl-5-(5-methylpyridin-3-yl)-8-[(piperidin-4-yl)amino]-1,2-dihydro-1,7-naphthyridin-2-one](/img/structure/B10774190.png)
![2-(2,4-difluorophenyl)-2-[5-(2,3-dihydro-1H-inden-2-yl)-2-(2-methylpropyl)-3,6-dioxopiperazin-1-yl]-N-propan-2-ylacetamide](/img/structure/B10774197.png)

![2-[1-[(4-ethoxy-2,6-difluorophenyl)methyl]-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]-5-methoxy-N-pyridin-4-ylpyrimidin-4-amine](/img/structure/B10774217.png)
![(1S,2S,10R)-7,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadecane;sulfuric acid](/img/structure/B10774222.png)
![(19S)-7-bromo-19-ethyl-19-hydroxy-10-methyl-17-oxa-3,6,13-triazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B10774227.png)
![5-fluoro-2-[1-(5-fluoropyridin-2-yl)ethylamino]-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B10774234.png)
![(4S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B10774235.png)
